molecular formula C5H3N3O2S B1580737 Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione CAS No. 5082-82-6

Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione

カタログ番号: B1580737
CAS番号: 5082-82-6
分子量: 169.16 g/mol
InChIキー: XYKSLGUQLMACHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Characterization

IUPAC Nomenclature and Systematic Identification

Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione is systematically named 4H-thiazolo[5,4-d]pyrimidine-5,7-dione under IUPAC conventions. This naming reflects its bicyclic structure, comprising a thiazole ring fused to a pyrimidine ring at positions 5 and 4. Key identifiers include:

Property Value
CAS Number 5082-82-6
Molecular Formula C₅H₃N₃O₂S
Molecular Weight 169.16 g/mol
SMILES C1=NC2=C(S1)NC(=O)NC2=O
InChI InChI=1S/C5H3N3O2S/c9-3-2-4(11-1-6-2)8-5(10)7-3/h1H,(H2,7,8,9,10)

Common synonyms include Thiazolo[5,4-d]pyrimidine-5,7-diol and 4H-thiazolo[5,4-d]pyrimidine-5,7-dione . The compound’s structure involves a fused thiazole-pyrimidine core with two carbonyl groups at positions 5 and 7.

Molecular Geometry and Stereochemical Analysis

The bicyclic system consists of a five-membered thiazole ring (positions 1–5) fused to a six-membered pyrimidine ring (positions 4–9). The thiazole ring contains sulfur at position 1 and nitrogen at position 3, while the pyrimidine ring includes nitrogen atoms at positions 4 and 6. The dione functional groups (C=O) at positions 5 and 7 confer planarity to the molecule due to resonance stabilization.

  • Thiazole Ring : Aromatic and planar, with bond angles approaching 120°.
  • Pyrimidine Ring : Also aromatic, with alternating single and double bonds.
  • Fused System : The fusion occurs between the thiazole’s C5 and the pyrimidine’s C4, creating a rigid bicyclic framework.

Stereochemical analysis reveals no chiral centers, as the molecule is planar and symmetric. Tautomerism is unlikely in the solid state due to the fixed keto configuration of the dione groups.

X-ray Crystallographic Studies and Unit Cell Parameters

No X-ray crystallographic data for this compound are reported in the literature. While related thiazolopyrimidines have been characterized crystallographically, the specific unit cell parameters, space group, and atomic coordinates for this compound remain undocumented.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Detailed NMR data for this compound are unavailable in the provided literature. However, structural analogs suggest the following trends:

  • 1H NMR : Protons adjacent to electron-withdrawing groups (e.g., carbonyls) may exhibit deshielded signals in the δ 8–12 ppm range.
  • 13C NMR : Carbonyl carbons (C=O) are expected near δ 160–180 ppm, while aromatic carbons fall between δ 100–150 ppm.
Infrared (IR) and Raman Vibrational Profiles

IR and Raman spectra are not explicitly reported for this compound. Predicted absorption bands include:

  • C=O Stretching : Strong absorption around 1700–1750 cm⁻¹.
  • C–N/C–S Stretching : Peaks in the 1200–1500 cm⁻¹ range.
  • Aromatic C–H Bending : Vibrations near 700–900 cm⁻¹.
Mass Spectrometric Fragmentation Patterns

Mass spectrometric data are limited, but the molecular ion peak for C₅H₃N₃O₂S (m/z 169) would dominate. Fragmentation may involve cleavage of the thiazole-pyrimidine bond, yielding ions such as:

  • m/z 137 : Loss of CO₂ (C₅H₃N₃S⁺).
  • m/z 113 : Further fragmentation (C₃H₃N₃S⁺).

特性

IUPAC Name

4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2S/c9-3-2-4(11-1-6-2)8-5(10)7-3/h1H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKSLGUQLMACHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(S1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303736
Record name [1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5082-82-6
Record name 5082-82-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Formation of Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy Derivatives

  • React 2-aminothiol with arylacetyl chlorides at elevated temperatures.
  • This yields thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives.
  • The reaction conditions typically involve heating under reflux or microwave irradiation for enhanced efficiency.

Chlorination to 5,7-Dichloro Derivatives

  • The dihydroxy intermediates are then chlorinated using phosphorus oxychloride (POCl3) under microwave irradiation.
  • This step converts hydroxyl groups to chloro substituents, forming 5,7-dichloro bicyclic derivatives.

Amination to 7-Amino-5-chloro Intermediates

  • Treatment of the dichloro derivatives with aqueous ammonia (33%) results in selective substitution at the 7-position, yielding 7-amino-5-chloro intermediates.

Suzuki Coupling for Functionalization at the 5-Position

  • The 5-chloro substituent is replaced by diverse aryl or heteroaryl groups through Suzuki-Miyaura cross-coupling reactions.
  • This step allows the introduction of various substituents, tailoring the compound’s properties for specific biological activities.

This synthetic sequence was elaborated in a 2022 Scientific Reports article, which also provided experimental details and characterization data for the intermediates and final products.

Alternative Synthetic Routes: Multicomponent Reactions

Another reported method involves a multicomponent reaction to synthesize dihydropyrimidines (DHPMs), which serve as precursors for thiazolopyrimidinones:

  • A mixture of benzaldehyde derivatives, acetylacetone or ethyl acetoacetate, thiourea, and ammonium chloride is heated at 100 °C for several hours.
  • The resulting DHPMs are then reacted with ethyl chloroacetate at elevated temperatures (110–115 °C).
  • Subsequent treatment with ammonia adjusts the pH and facilitates cyclization to thiazolopyrimidin-3(2H)-ones.

This method provides a mild and efficient route to related bicyclic compounds, which can be further modified to obtain this compound derivatives.

Preparation of Stock Solutions and Formulations

For practical applications, especially in biological assays, this compound is prepared as stock solutions using solvents such as DMSO, PEG300, Tween 80, and corn oil. The preparation involves:

  • Dissolving the compound in DMSO to create a master stock solution.
  • Sequential dilution with co-solvents, ensuring clarity at each step.
  • Use of physical methods like vortexing, ultrasound, or gentle heating to aid dissolution.

A detailed stock solution preparation table is provided below for various concentrations and compound amounts:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution (mL) 5.9116 29.5578 59.1156
5 mM Solution (mL) 1.1823 5.9116 11.8231
10 mM Solution (mL) 0.5912 2.9558 5.9116

Summary Table: Key Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages References
Condensation with Isocyanates N-substituted 5-amino-4-carbethoxythiazole Sodium hydride, diverse isocyanates Facile, diverse substitution tolerance
Arylacyl Chloride Route 2-aminothiol, arylacetyl chlorides POCl3 chlorination, aqueous NH3, Suzuki coupling Modular, allows functionalization
Multicomponent Reaction Benzaldehyde derivatives, acetylacetone, thiourea Heating, ethyl chloroacetate, ammonia Mild conditions, efficient DHPM synthesis
Stock Solution Preparation Pure compound DMSO, PEG300, Tween 80, corn oil Suitable for biological assays

Research Findings and Practical Notes

  • The Suzuki coupling step is crucial for introducing diverse substituents at the 5-position, significantly affecting biological activity.
  • Microwave irradiation enhances reaction rates and yields in chlorination steps.
  • The condensation with isocyanates provides a straightforward approach to generate libraries of derivatives for drug screening.
  • Proper solvent selection and stepwise addition are critical for preparing clear, stable stock solutions for in vivo and in vitro studies.
  • Physical methods such as vortexing and ultrasound baths improve solubility during formulation preparation.

化学反応の分析

Types of Reactions

Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolo[5,4-d]pyrimidine scaffold .

類似化合物との比較

[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-diones

Structural Differences : Replace thiazole with a triazole ring (N instead of S).
Key Findings :

  • Synthesis : Methylated derivatives (e.g., 4,6-dimethyl-8-azatheophylline) undergo thionation with P₄S₁₀ to form thiadiazolo derivatives via υ-triazole-thiadiazole rearrangement .

Comparison with TPPD :

Feature TPPD Triazolo Derivatives
Heteroatom S in thiazole N in triazole
Toxicity Low (selective for cancer) High (carcinogenic potential)
Synthetic Applications Drug candidates, materials Antiviral agents

Thiazolo[4,5-d]pyrimidines

Structural Differences : Thiazole fused at [4,5-d] instead of [5,4-d] positions.
Key Findings :

  • Synthesis: React 4-amino-5-bromo-2-chloro-6-methylpyrimidine with CS₂/KOH to form thione intermediates, followed by alkylation .
  • Bioactivity: Antibacterial activity against S. aureus and E.

Comparison with TPPD :

Feature TPPD Thiazolo[4,5-d] Derivatives
Fusion Position [5,4-d] [4,5-d]
Primary Application Anticancer Antibacterial
Selectivity High (12-fold vs. normal cells) Not reported

Selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-diones

Structural Differences : Selenium replaces sulfur in the heterocycle.
Key Findings :

  • Synthesis: Use SeO₂ with 5,6-diaminouracils to form selenadiazolo derivatives (yields: 60–68%) .

Comparison with TPPD :

Feature TPPD Selenadiazolo Derivatives
Heteroatom S Se
Bioactivity Anticancer (IC₅₀ ~5 μM) Anti-proliferative (data pending)
Stability Moderate Higher (due to Se stability)

Oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones

Structural Differences : Oxygen replaces sulfur in the heterocycle (oxazole vs. thiazole).
Key Findings :

  • Polarity : Increased polarity due to O reduces lipophilicity, affecting membrane permeability .

Comparison with TPPD :

Feature TPPD Oxazolo Derivatives
Heteroatom S O
Lipophilicity Moderate Lower
Therapeutic Potential Broad (cancer, materials) Underexplored

Methyl-Substituted Derivatives

Examples :

  • 2-Methyl-TPPD (CAS 5021-52-3): Enhanced lipophilicity improves CNS penetration .

Comparison with Parent TPPD :

Feature TPPD 2-Methyl-TPPD
Substituent H at position 2 CH₃ at position 2
Bioactivity IC₅₀ ~5 μM (MGC-803) Not reported
Applications Cancer therapy Potential CNS drugs

生物活性

Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique combination of thiazole and pyrimidine rings. This structural configuration contributes to its biological activity and allows it to interact with various molecular targets.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of key enzymes:

  • Topoisomerase I : This enzyme is crucial for DNA replication and transcription. The compound binds to the topoisomerase I/DNA complex, inhibiting its activity and leading to DNA damage.
  • Adenosine A1 and A2A Receptors : These receptors are involved in numerous physiological processes. The compound's interaction with these receptors suggests potential applications in neurodegenerative disorders and cancer therapy .

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against various human cancer cell lines. Studies have shown that it can significantly inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.3
A549 (Lung Cancer)10.2

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound against both bacterial and fungal strains. It has shown significant inhibition against:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa.
  • Fungi : Candida albicans, Aspergillus niger.

Table 2: Minimum Inhibitory Concentration (MIC) Values

MicroorganismMIC (µg/mL)
E. coli25
S. aureus20
C. albicans15

Case Studies

  • Neurodegenerative Disorders : A study assessing the effects of Thiazolo[5,4-d]pyrimidine derivatives on adenosine receptors indicated that these compounds could potentially mitigate symptoms associated with Alzheimer's disease by acting as antagonists at A2A receptors .
  • Diabetes Management : Investigations into the antidiabetic properties revealed that Thiazolo[5,4-d]pyrimidine derivatives significantly reduced blood glucose levels in diabetic rat models, showcasing their potential as therapeutic agents for diabetes management .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. Studies suggest favorable metabolic stability and excretion pathways that enhance its viability as a drug candidate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione, and how can reaction conditions be optimized for higher yields?

  • Answer: The synthesis typically involves cyclization reactions of precursor thiocyanates or aminopyrimidines under controlled conditions. For example, microwave-assisted synthesis (e.g., 180°C irradiation with 3-methyl-1H-pyrazol-5-amine and enaminones) offers high efficiency . Traditional methods include refluxing in ethanol/water with sodium hydroxide to promote cyclization, though yields may vary with reaction time (hours to days) . Optimization strategies include solvent selection (DMF for polar intermediates), catalyst use (e.g., bases for deprotonation), and continuous flow reactors for scalability .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirming its purity?

  • Answer: The fused bicyclic structure (thiazole + pyrimidine rings) is confirmed via spectroscopic methods:

  • NMR (¹H/¹³C) identifies proton environments and carbonyl groups at positions 5 and 7 .
  • IR spectroscopy detects carbonyl stretching vibrations (~1700 cm⁻¹) .
  • Mass spectrometry (e.g., ESI-MS) validates molecular weight and fragmentation patterns .
  • TLC monitors reaction progress, while HPLC ensures purity (>95%) for biological assays .

Q. What basic biological activities have been reported for Thiazolo[5,4-d]pyrimidine derivatives?

  • Answer: Core activities include antiproliferative effects (e.g., IC₅₀ values of 4.64 μM against MGC-803 gastric cancer cells) and enzyme inhibition (e.g., PARP-1 cleavage in apoptosis induction) . Derivatives also show moderate A2A adenosine receptor inverse agonism (Ki values <100 nM), relevant to cancer immunotherapy .

Advanced Research Questions

Q. What structure-activity relationship (SAR) findings guide the design of Thiazolo[5,4-d]pyrimidine derivatives as dual CD73/A2A adenosine receptor inhibitors in cancer immunotherapy?

  • Answer: Key SAR insights include:

  • Thiazolo core : Essential for A2A receptor binding; modifications at position 7 (e.g., amino groups) enhance potency .
  • Benzenesulfonamide moiety : Introduced at position 5 to target CD73’s Zn²⁺-containing catalytic site, though inhibitory activity remains weak (~30% at 10 μM) .
  • Linker flexibility : Alkyl or aromatic spacers between the core and sulfonamide group balance dual-target affinity. For example, compound 9 (6-carbon linker) showed improved CD73 inhibition (IC₅₀ = 8.2 μM) .

Q. How do researchers evaluate the antiproliferative efficacy of Thiazolo[5,4-d]pyrimidine derivatives, and what parameters indicate selectivity towards malignant cells?

  • Answer: Standard protocols include:

  • SRB assay : Measures cell viability across panels (e.g., A549, HL-60) .
  • Selectivity ratios : Compare IC₅₀ values between cancer (MGC-803) and normal cells (GES-1). Compound 7i achieved a 12-fold selectivity, indicating low toxicity .
  • Apoptosis markers : Western blotting for PARP-1 cleavage and caspase-3 activation confirms mechanistic pathways .

Q. What experimental strategies resolve contradictions in biological activity data among analogues with similar structural features?

  • Answer: Contradictions (e.g., weak CD73 inhibition despite structural targeting) are addressed via:

  • Orthogonal assays : Compare receptor binding (radioligand displacement) vs. enzyme inhibition (malachite green assay for CD73) .
  • Molecular modeling : Docking studies identify steric clashes or suboptimal interactions (e.g., sulfonamide-Zn²⁺ distance >3 Å in CD73) .
  • In vivo validation : Use xenograft models to assess tumor suppression vs. off-target effects .

Q. How are computational methods integrated into the design of Thiazolo[5,4-d]pyrimidine-based therapeutics?

  • Answer:

  • Docking simulations : Predict binding poses at A2A receptors (e.g., interactions with Tyr271 and Phe168) .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl at position 3) with antiproliferative activity .
  • ADMET profiling : Predict metabolic stability (CYP450 interactions) and bioavailability (LogP <3) .

Methodological Considerations

Q. What challenges arise in scaling up Thiazolo[5,4-d]pyrimidine synthesis, and how are they mitigated?

  • Answer: Challenges include:

  • Intermediate instability : The thiazole ring degrades without 2-substituents; stabilizing groups (e.g., methyl) are added .
  • Low yields in cyclization : Optimize microwave parameters (power, time) or switch to flow chemistry for reproducibility .
  • Purification : Column chromatography or recrystallization (DMF/ethanol) removes byproducts like disulfides .

Q. How do researchers validate target engagement in cellular models for Thiazolo[5,4-d]pyrimidine derivatives?

  • Answer: Techniques include:

  • Competitive binding assays : Radiolabeled agonists (e.g., [³H]ZM241385 for A2A receptors) .
  • Gene knockout : CRISPR/Cas9-mediated CD73 deletion confirms on-target effects .
  • Biochemical profiling : ATPase activity assays for CD73 inhibition (IC₅₀ <10 μM ideal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione
Reactant of Route 2
Reactant of Route 2
Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。